{Bicyclo[4.1.0]heptan-3-yl}methanamine hydrochloride {Bicyclo[4.1.0]heptan-3-yl}methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1909319-12-5
VCID: VC4593770
InChI: InChI=1S/C8H15N.ClH/c9-5-6-1-2-7-4-8(7)3-6;/h6-8H,1-5,9H2;1H
SMILES: C1CC2CC2CC1CN.Cl
Molecular Formula: C8H16ClN
Molecular Weight: 161.67

{Bicyclo[4.1.0]heptan-3-yl}methanamine hydrochloride

CAS No.: 1909319-12-5

Cat. No.: VC4593770

Molecular Formula: C8H16ClN

Molecular Weight: 161.67

* For research use only. Not for human or veterinary use.

{Bicyclo[4.1.0]heptan-3-yl}methanamine hydrochloride - 1909319-12-5

Specification

CAS No. 1909319-12-5
Molecular Formula C8H16ClN
Molecular Weight 161.67
IUPAC Name 3-bicyclo[4.1.0]heptanylmethanamine;hydrochloride
Standard InChI InChI=1S/C8H15N.ClH/c9-5-6-1-2-7-4-8(7)3-6;/h6-8H,1-5,9H2;1H
Standard InChI Key HENVHTIBCFGQOV-UHFFFAOYSA-N
SMILES C1CC2CC2CC1CN.Cl

Introduction

{Bicyclo[4.1.0]heptan-3-yl}methanamine hydrochloride is a chemical compound with the molecular formula C₈H₁₄NCl, which includes a bicyclo[4.1.0]heptane scaffold. This compound is a hydrochloride salt of {bicyclo[4.1.0]heptan-3-yl}methanamine, indicating it is used in its protonated form for stability and solubility purposes. The bicyclo[4.1.0]heptane core is a unique structural motif that has been explored in various chemical and pharmaceutical contexts, including the synthesis of carbocyclic nucleosides and other bioactive molecules .

Synthesis and Preparation

The synthesis of {bicyclo[4.1.0]heptan-3-yl}methanamine hydrochloride typically involves the functionalization of the bicyclo[4.1.0]heptane scaffold. This can be achieved through various organic synthesis methods, such as the introduction of an amino group at the 3-position of the bicyclo[4.1.0]heptane ring. The hydrochloride salt is often formed by reacting the free amine with hydrochloric acid to enhance stability and solubility.

Applications and Research Findings

While specific applications of {bicyclo[4.1.0]heptan-3-yl}methanamine hydrochloride are not widely documented, compounds based on the bicyclo[4.1.0]heptane scaffold have been explored in various research contexts:

  • Carbocyclic Nucleosides: The bicyclo[4.1.0]heptane core has been used in the synthesis of carbocyclic nucleoside analogues, which are of interest for their potential antiviral properties .

  • Pharmaceutical Intermediates: Such compounds can serve as intermediates in the synthesis of more complex pharmaceutical molecules, given their unique structural features.

Safety and Handling

As with any chemical compound, handling {bicyclo[4.1.0]heptan-3-yl}methanamine hydrochloride requires appropriate safety precautions, including the use of protective equipment and adherence to standard laboratory safety protocols.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator